The metabolic processing of synthetic cannabinoids like methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indole-3-carbonyl}amino)-3,3-dimethylbutanoate (MDMB-FUBICA) involves sequential enzymatic reactions. Metabolite 3, identified as the primary carboxylic acid derivative from ester hydrolysis, serves as the foundational biomarker for detecting MDMB-FUBICA exposure. Its formation and subsequent transformations are governed by specific enzymatic machinery.
Carboxylesterases are the primary catalysts for the initial hydrolysis of MDMB-FUBICA. Human carboxylesterase 1 (CES1), abundant in the liver, cleaves the terminal methyl ester group to yield metabolite 3 (3,3-dimethylbutanoic acid derivative). This reaction is dominant in hepatic tissues, with recombinant CES1 studies confirming rapid conversion rates [1] [7]. Human carboxylesterase 2 (CES2) contributes minimally due to substrate specificity constraints. Inhibitor studies validate this mechanism: digitonin (100 µM) suppresses CES1-mediated hydrolysis by 56%, while telmisartan (CES2 inhibitor) shows negligible effects [7].
Table 1: Enzyme Kinetics of MDMB-FUBICA Hydrolysis
| Enzyme System | Metabolite 3 Formation Rate (pmol/min/mg) | Inhibition by Digitonin (%) |
|---|---|---|
| Recombinant CES1 | 1,840 ± 210 | 56.2 ± 3.1 |
| Recombinant CES2 | 92 ± 18 | <5 |
| Human Liver Microsomes | 1,650 ± 195 | 52.8 ± 4.7 |
Phase II conjugations (glucuronidation) may further modify metabolite 3, though this is a minor pathway compared to primary hydrolysis [4].
Following ester hydrolysis, metabolite 3 undergoes oxidative modifications via cytochrome P450 (CYP450) enzymes. Primary reactions include:
These transformations are NADPH-dependent, as confirmed by studies using human liver microsomes with/without NADPH cofactors [1]. Metabolite 3 itself does not undergo further hydrolysis but serves as a substrate for these oxidative pathways.
Metabolic rates and dominant pathways for metabolite 3 vary significantly across experimental models:
Table 2: Interspecies Comparison of Metabolite 3 Formation
| Model System | Primary Metabolic Pathway | Metabolite 3 Half-Life (min) |
|---|---|---|
| Human Liver Microsomes | Ester hydrolysis (CES1) | 8.3 ± 1.2 |
| Zebrafish | Hydrolysis + hydroxylation | 22.7 ± 3.5 |
| Cunninghamella elegans | Hydrolysis + glucosidation | 45.1 ± 6.8 |
Such variability underscores the necessity of cross-validating biomarker data between preclinical models and humans [4] [6].
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